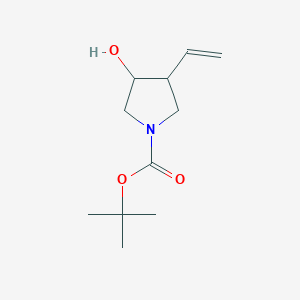
Tert-butyl 3-ethenyl-4-hydroxypyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-ethenyl-4-hydroxypyrrolidine-1-carboxylate (CAS No. 1824536-50-6) is a chemical compound with the molecular formula C₁₁H₁₉NO₃. It has a molecular weight of 213.27 g/mol. This compound belongs to the class of pyrrolidine derivatives and features a tert-butyl group, an ethenyl (vinyl) group, and a hydroxyl group attached to the pyrrolidine ring .
Métodos De Preparación
Synthetic Routes:: The synthetic preparation of tert-butyl 3-ethenyl-4-hydroxypyrrolidine-1-carboxylate involves several steps. One common approach is the condensation of tert-butyl 3-aminopyrrolidine-1-carboxylate with an appropriate aldehyde or ketone containing the ethenyl group. The reaction typically proceeds under mild conditions, and the resulting product can be isolated and purified .
Industrial Production:: While there isn’t extensive information on large-scale industrial production, researchers and pharmaceutical companies may synthesize this compound for specific applications.
Análisis De Reacciones Químicas
Tert-butyl 3-ethenyl-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify the functional groups.
Substitution: The tert-butyl group or the ethenyl group can be substituted. Common reagents and conditions depend on the specific transformation desired.
Major products formed from these reactions include derivatives with altered functional groups or stereochemistry.
Aplicaciones Científicas De Investigación
Chemistry::
Building Block: Researchers use tert-butyl 3-ethenyl-4-hydroxypyrrolidine-1-carboxylate as a building block for more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Drug Development: Scientists explore its potential as a precursor for drug candidates.
Bioconjugation: The hydroxyl group allows for bioconjugation to biomolecules.
Fine Chemicals: It finds applications in the synthesis of fine chemicals and pharmaceutical intermediates.
Mecanismo De Acción
The specific mechanism of action for tert-butyl 3-ethenyl-4-hydroxypyrrolidine-1-carboxylate depends on its context. It could interact with enzymes, receptors, or other cellular components. Further research is needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
While there are no direct analogs, compounds with similar functional groups or structural features include:
- tert-butyl 3-aminopyrrolidine-1-carboxylate
- Other pyrrolidine derivatives with hydroxyl or vinyl groups
Propiedades
Fórmula molecular |
C11H19NO3 |
|---|---|
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
tert-butyl 3-ethenyl-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-5-8-6-12(7-9(8)13)10(14)15-11(2,3)4/h5,8-9,13H,1,6-7H2,2-4H3 |
Clave InChI |
GCYDMFDUULNBMH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C(C1)O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


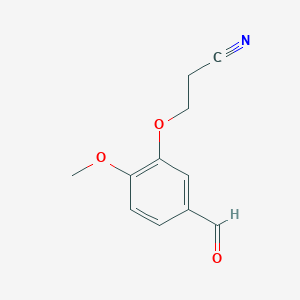
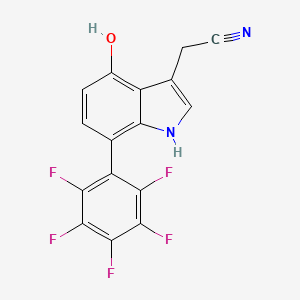
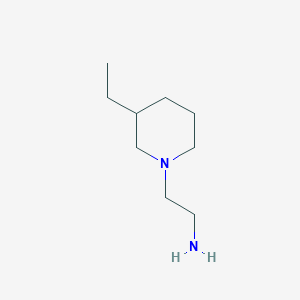

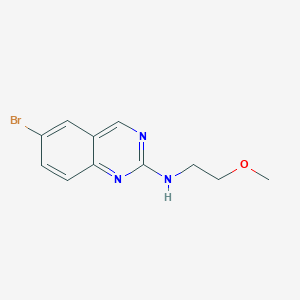
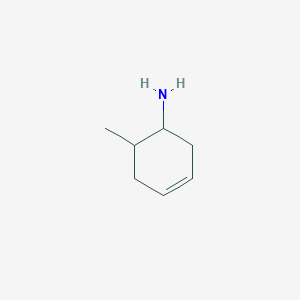

![Bicyclo[2.2.2]oct-5-ene-2-carboxylicacid,3-[(bocamino)-,methylester,(1R,2R,3R,4S)](/img/structure/B13081672.png)

![(1S)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol](/img/structure/B13081685.png)


![3-[(2-Chlorophenyl)methoxy]-4-iodooxolane](/img/structure/B13081698.png)

